
3-Ethyl-3-(propoxymethyl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-(propoxymethyl)oxetane is a chemical compound belonging to the oxetane family, characterized by a four-membered cyclic ether structure
Métodos De Preparación
The synthesis of 3-Ethyl-3-(propoxymethyl)oxetane typically involves the reaction of 3-ethyl-3-(hydroxymethyl)oxetane with propyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-Ethyl-3-(propoxymethyl)oxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced oxetane compounds.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted oxetane derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various functionalized oxetane derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
3-Ethyl-3-(propoxymethyl)oxetane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is utilized in the development of UV-curable coatings and resins, providing enhanced mechanical properties and flexibility.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-(propoxymethyl)oxetane primarily involves its ability to undergo ring-opening polymerization. This process is initiated by cationic or anionic catalysts, leading to the formation of polyoxetanes. The molecular targets and pathways involved in these reactions include the activation of the oxetane ring by the catalyst, followed by nucleophilic attack and propagation of the polymer chain .
Comparación Con Compuestos Similares
3-Ethyl-3-(propoxymethyl)oxetane can be compared with other oxetane derivatives, such as:
3-Ethyl-3-(hydroxymethyl)oxetane: This compound is similar in structure but contains a hydroxymethyl group instead of a propoxymethyl group.
3-Ethyl-3-(methoxymethyl)oxetane: This derivative contains a methoxymethyl group and is used in the development of UV-curable resins.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
673487-39-3 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
3-ethyl-3-(propoxymethyl)oxetane |
InChI |
InChI=1S/C9H18O2/c1-3-5-10-6-9(4-2)7-11-8-9/h3-8H2,1-2H3 |
Clave InChI |
ATTKSWOOPYMTHL-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC1(COC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B15160165.png)
![N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea](/img/structure/B15160171.png)
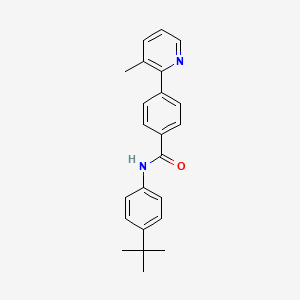
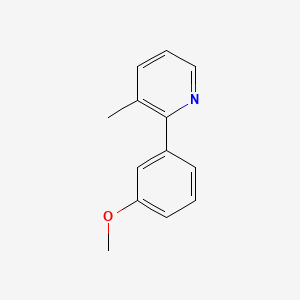
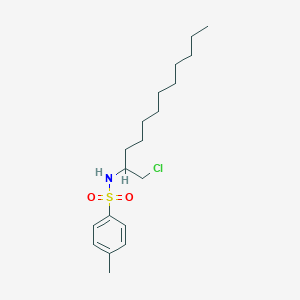
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15160196.png)
![({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid](/img/structure/B15160208.png)

![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium methyl sulfate](/img/structure/B15160226.png)
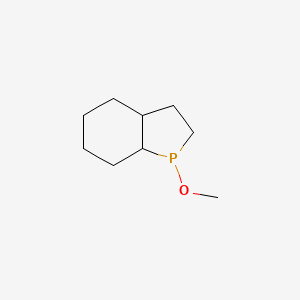
![10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane](/img/structure/B15160237.png)
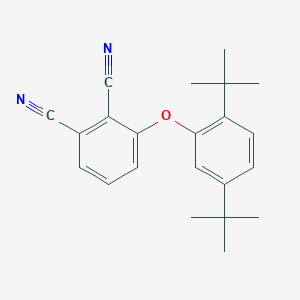
![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)
![1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B15160265.png)
